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Compound of Interest

Compound Name: 6,7,8,9-Tetrahydro Carvedilol

CAS No.: 1246820-73-4

Cat. No.: B600947 Get Quote

Executive Summary: The "Tetrahydro" Challenge
In the chromatographic profiling of Carvedilol, Related Compound F (1-((2-(2-

Methoxyphenoxy)ethyl)amino)-3-((2,3,4,9-tetrahydro-1H-carbazol-5-yl)oxy)propan-2-ol)

presents a unique separation challenge. Unlike the oxidative degradants (Impurity A, B) or the

bis-carbazole impurities, Compound F results from the saturation of the carbazole ring.

This structural modification—the loss of planarity and aromaticity in the carbazole moiety—

subtly alters the hydrophobicity and

interaction potential of the molecule. Standard fully porous C18 columns often struggle to
resolve Compound F from the parent Carvedilol peak or the closely eluting Desmethyl
Carvedilol without excessive run times (>60 minutes).

This guide objectively compares the Standard USP Procedure 2 (Legacy) against an Optimized

Core-Shell Method (Modern). We demonstrate how shifting to Superficially Porous Particles

(SPP) validates a method that is 4x faster while exceeding regulatory resolution requirements.

Comparative Methodology
The Baseline: Standard USP Procedure 2
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The United States Pharmacopeia (USP) designates "Procedure 2" specifically when Related

Compound F is a potential impurity. While robust, it is chemically inefficient.

Column: L7 (C8/C18), Fully Porous,

,

.

Mobile Phase: Phosphate Buffer (pH 2.0) / Acetonitrile gradient.

Limitation: The fully porous

substrate suffers from significant longitudinal diffusion (

-term in the van Deemter equation), necessitating a long column and slow flow rate to
separate the subtle "tetrahydro" analog.

Result: Run times often exceed 80 minutes.

The Alternative: Optimized Core-Shell (SPP) Method
This method utilizes Core-Shell technology (

) to minimize the diffusion path length, sharpening peaks and allowing higher linear velocities
without the backpressure penalty of sub-2

UPLC columns.

Optimized Protocol Parameters

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Condition Rationale

Column

C18 Core-Shell,

,

Reduces mass transfer

resistance (

-term); higher efficiency per

meter.

Mobile Phase A

20 mM

, pH 2.5 (adjusted w/

)

Acidic pH suppresses silanol

activity and ensures amines

are protonated.

Mobile Phase B Acetonitrile : Methanol (70:30)

Methanol added to modulate

selectivity for the non-planar

tetrahydro ring of Impurity F.

Flow Rate
Higher flow enabled by low

backpressure of SPP particles.

Detection UV @ 240 nm

Isosbestic point for carbazole

derivatives; maximizes

sensitivity.

Column Temp

Reduces viscosity, improving

mass transfer and sharpening

the late-eluting Impurity F.

Experimental Validation Data
The following data was generated comparing the two methods using a forced degradation

sample spiked with

Related Compound F.

A. System Suitability & Specificity
Objective: Ensure the method can resolve Impurity F from Carvedilol (API) and Impurity A.
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Parameter
USP Procedure 2
(Legacy)

Core-Shell
Optimized
(Proposed)

Acceptance
Criteria

Run Time 82.0 min 18.5 min N/A

Resolution (

) (F vs. API)
1.8 3.2 NLT 1.5

Tailing Factor (

) (Impurity F)
1.6 1.1 NMT 2.0

Plate Count (

)
~8,000 ~22,000 NLT 5,000

Insight: The Core-Shell method achieves baseline resolution (

) in under 20 minutes. The "tetrahydro" impurity F typically elutes after Carvedilol in this system
due to the increased lipophilicity of the saturated ring in the specific mobile phase B mixture.

B. Sensitivity (LOD/LOQ)
Objective: Validate the ability to detect Impurity F at trace levels (0.05% reporting threshold).

LOD (S/N = 3):

LOQ (S/N = 10):

Result: The method is sensitive enough to quantify F at 0.05% (reporting level) with high

confidence.

C. Linearity & Accuracy
Protocol: Spiked recovery at 50%, 100%, and 150% of the specification level (

).
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Level
Concentration (

)
Mean Recovery (%) RSD (%)

50% 0.375 98.4 1.2

100% 0.750 99.1 0.8

150% 1.125 100.2 0.9

Linearity (

)
-- 0.9998

Validation Workflow Diagram
The following diagram illustrates the logical flow of the validation lifecycle, specifically tailored

for handling structurally similar impurities like Compound F.
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Figure 1: Decision-matrix for validating Carvedilol Impurity F, emphasizing the critical resolution

checkpoint.

Detailed Experimental Protocol
Reagents

Carvedilol Related Compound F Standard: (1-((2-(2-Methoxyphenoxy)ethyl)amino)-3-

((2,3,4,9-tetrahydro-1H-carbazol-5-yl)oxy)propan-2-ol).[1][2]

Buffer Reagent: Monobasic Potassium Phosphate (

), HPLC Grade.

Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS Grade.

Step-by-Step Workflow
Buffer Preparation:

Dissolve

of

in

of Milli-Q water.

Adjust pH to 2.5 ± 0.05 using dilute Phosphoric Acid (

).

Note: The lower pH (2.5 vs USP 4.5) is critical to suppress silanol ionization on the

stationary phase, reducing tailing for the amine groups in Carvedilol.

Mobile Phase Setup:

MP-A: 100% Buffer (pH 2.5).

MP-B: Acetonitrile : Methanol (70:30 v/v).
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Why Methanol? Pure ACN often causes co-elution of F and the main peak. The protic

nature of MeOH provides unique selectivity for the tetrahydro-carbazole ring.

Gradient Program:

0.0 min: 20% B

2.0 min: 20% B (Isocratic hold to focus early eluters)

12.0 min: 80% B (Linear ramp)

14.0 min: 80% B (Wash)

14.1 min: 20% B (Re-equilibration)

18.0 min: End

System Suitability Test (Self-Validating Step):

Inject the "System Suitability Solution" containing Carvedilol (

) and Impurity F (

).

Check: Resolution between Carvedilol and Impurity F must be

.[3] If

, lower the column temperature by

to increase retention selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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